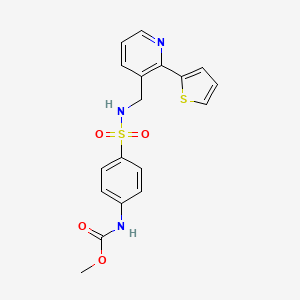
methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides . It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole . It also contains a thiophene, which is a heterocyclic compound with the formula C4H4S, and is structurally similar to benzene .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a carbamate group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Carbamates, pyridines, and thiophenes all undergo a variety of chemical reactions. Carbamates can react with amines to form ureas, and can be hydrolyzed to form alcohols and isocyanates . Pyridines can participate in electrophilic and nucleophilic substitution reactions, and can be hydrogenated to form piperidines . Thiophenes can undergo electrophilic aromatic substitution, and can be oxidized to form thiophene S-oxides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, carbamates, pyridines, and thiophenes are all stable under normal conditions, but can react with strong oxidizing agents . They are also typically soluble in common organic solvents .作用機序
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to have a broad range of biological activities . They interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic targets .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic c–h…π, and π…π interactions .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
実験室実験の利点と制限
One advantage of methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, this compound has also been shown to have limited stability in solution, which can make it difficult to use in lab experiments. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for research on methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate. One area of interest is the development of more stable analogs of this compound that can be used in lab experiments and potentially in clinical trials. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to this compound treatment. Finally, combination therapy studies with this compound and other cancer treatments, such as chemotherapy and radiation therapy, should be conducted to determine the optimal treatment regimen.
合成法
The synthesis of methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate involves several steps, starting with the reaction of 3-bromopyridine-2-carboxaldehyde with thiophene-2-carboxylic acid to form 2-(thiophen-2-yl)pyridine-3-carboxaldehyde. This intermediate is then reacted with methyl 4-aminobenzoate to form the key intermediate, which is subsequently reacted with sulfamoyl chloride to form this compound. The final product is obtained after purification by column chromatography.
科学的研究の応用
Methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
特性
IUPAC Name |
methyl N-[4-[(2-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-18(22)21-14-6-8-15(9-7-14)27(23,24)20-12-13-4-2-10-19-17(13)16-5-3-11-26-16/h2-11,20H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNSWQGCGCPBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
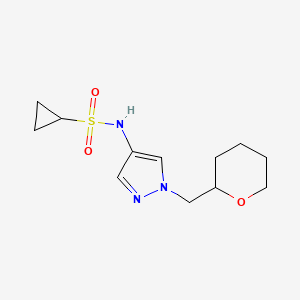
![2-[(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid](/img/structure/B2907212.png)
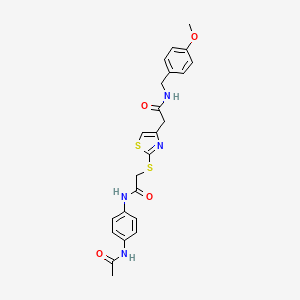

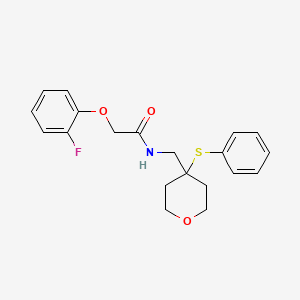
![N-[2-(Prop-2-enoylamino)ethyl]-2,3-dihydro-1H-indene-2-carboxamide](/img/structure/B2907216.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2907219.png)
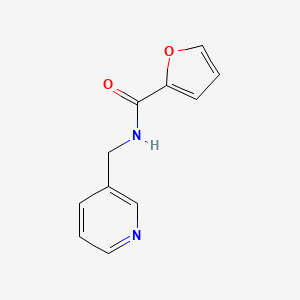
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbaldehyde](/img/structure/B2907221.png)
![Methyl 8-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2907222.png)
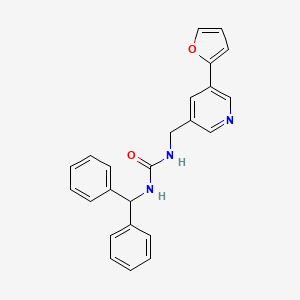
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2907226.png)

![5-methyl-2-[(methylsulfanyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2907232.png)
